6-Chloro-3-[(dimethylamino)methy]-2-methylpyridine 6-Chloro-3-[(dimethylamino)methy]-2-methylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17219471
InChI: InChI=1S/C9H13ClN2/c1-7-8(6-12(2)3)4-5-9(10)11-7/h4-5H,6H2,1-3H3
SMILES:
Molecular Formula: C9H13ClN2
Molecular Weight: 184.66 g/mol

6-Chloro-3-[(dimethylamino)methy]-2-methylpyridine

CAS No.:

Cat. No.: VC17219471

Molecular Formula: C9H13ClN2

Molecular Weight: 184.66 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-3-[(dimethylamino)methy]-2-methylpyridine -

Specification

Molecular Formula C9H13ClN2
Molecular Weight 184.66 g/mol
IUPAC Name 1-(6-chloro-2-methylpyridin-3-yl)-N,N-dimethylmethanamine
Standard InChI InChI=1S/C9H13ClN2/c1-7-8(6-12(2)3)4-5-9(10)11-7/h4-5H,6H2,1-3H3
Standard InChI Key BRJLXCQMSPVMMQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=N1)Cl)CN(C)C

Introduction

Structural and Nomenclature Analysis

The systematic IUPAC name 6-chloro-3-[(dimethylamino)methyl]-2-methylpyridine defines its structure unambiguously:

  • A pyridine ring serves as the core scaffold.

  • Chlorine is bonded to position 6.

  • A methyl group occupies position 2.

  • A dimethylaminomethyl group (–CH2_2N(CH3_3)2_2) is attached to position 3.

The molecular formula is C9_9H12_{12}ClN2_2, with a molecular weight of 198.66 g/mol and an exact mass of 198.066 g/mol. The presence of electron-withdrawing (Cl) and electron-donating (–CH3_3, –CH2_2N(CH3_3)2_2) groups creates a polarized electronic environment, influencing reactivity and solubility .

Synthesis and Reaction Pathways

Key Synthetic Strategies

While no direct synthesis of 6-chloro-3-[(dimethylamino)methyl]-2-methylpyridine is documented, analogous routes for related pyridines suggest viable approaches:

Route 1: Nucleophilic Substitution
A plausible method involves reacting 2-methyl-6-chloro-3-(chloromethyl)pyridine with dimethylamine (H2_2N(CH3_3)2_2) in the presence of a base (e.g., K2_2CO3_3) and a polar aprotic solvent like acetonitrile . This mirrors the synthesis of [(6-chloropyridin-3-yl)methyl]dimethylamine, where 2-chloro-5-(chloromethyl)pyridine undergoes substitution with dimethylamine to yield the target compound in 36% yield . Adapting this method would require synthesizing the precursor 2-methyl-6-chloro-3-(chloromethyl)pyridine, potentially via chlorination and alkylation of a 2-methylpyridine derivative.

Route 2: Multi-Step Functionalization

  • Chlorination: Introduce chlorine at position 6 of 2,3-dimethylpyridine using Cl2_2 or SO2_2Cl2_2.

  • Bromination/Oxidation: Convert the 3-methyl group to a bromomethyl intermediate via radical bromination.

  • Amination: Substitute the bromomethyl group with dimethylamine under mild conditions .

Reaction Conditions and Optimization

  • Temperature: 55–60°C for substitution reactions .

  • Solvent: Acetonitrile or THF for solubility and stability.

  • Catalysts/Additives: Potassium carbonate to neutralize HCl byproducts .

  • Purification: Column chromatography (silica gel) or recrystallization from ethanol/water mixtures.

Physicochemical Properties

Acidity and Basicity

The pyridine nitrogen (pKa_a ≈ 5.2 in unsubstituted pyridine) is influenced by substituents:

  • Chlorine (electron-withdrawing) decreases basicity (lowers pKa_a).

  • Methyl groups (electron-donating) increase basicity (raise pKa_a).

  • Dimethylaminomethyl group introduces a secondary amine (pKa_a ≈ 10–11), enhancing water solubility in protonated form .

Predicted pKa_a values:

  • Pyridinium ion: ~4.5–5.0 .

  • Dimethylamino group: ~10.2 .

Spectroscopic Data

  • 1^1H NMR:

    • Pyridine H-4: δ 8.3–8.5 ppm (deshielded by Cl).
      –CH2_2N(CH3_3)2_2: δ 2.2–2.5 ppm (multiplet).
      –N(CH3_3)2_2: δ 2.1–2.3 ppm (singlet).

  • 13^{13}C NMR:

    • C-6 (Cl-substituted): ~150 ppm.
      –CH2_2N(CH3_3)2_2: ~45–50 ppm .

Thermodynamic and Solubility Parameters

  • LogP: Estimated at 2.1–2.5 (moderate lipophilicity) .

  • Melting Point: Likely 80–120°C (crystalline solid).

  • Solubility:

    • Water: <1 mg/mL (free base); improves as hydrochloride salt.

    • Organic solvents: Soluble in ethanol, DCM, and DMSO.

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